1-Boc-6-cyanoindole

Medicinal Chemistry Organic Synthesis Quality Control

Pre-protected 1-Boc-6-cyanoindole (889676-34-0) eliminates in situ protection variability. N-Boc shields N-1 during C-2 lithiation/C-3 halogenation; 6-CN directs electrophilic substitution and converts to amines/amidines/tetrazoles. Mild Boc deprotection preserves acid-sensitive groups—unlike tosyl/phenylsulfonyl. Essential for D4 ligands (Ki 0.52–1.0 nM, >8600-fold selectivity), PROTACs, and conductive polymers. ≥98% HPLC purity, scalable to 10 kg from med chem optimization to in vivo studies.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 889676-34-0
Cat. No. B1294043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-6-cyanoindole
CAS889676-34-0
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N
InChIInChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,1-3H3
InChIKeyDCIWEPSVBLICSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-6-cyanoindole (CAS 889676-34-0): A Strategic Orthogonally Protected 6-Cyanoindole Building Block for Medicinal Chemistry


1-Boc-6-cyanoindole (tert-butyl 6-cyano-1H-indole-1-carboxylate) is an orthogonally protected indole scaffold featuring a tert-butoxycarbonyl (Boc) group at the N-1 position and an electron-withdrawing cyano (-CN) group at the C-6 position . This architecture provides distinct synthetic utility in multi-step sequences, as the Boc group masks the indole nitrogen, enabling chemoselective functionalization at alternative positions , while the 6-cyano substituent serves as both a directing group for electrophilic substitution and a convertible handle for amine, amidine, or tetrazole generation .

Why 6-Cyanoindole or Other N-Protected Analogs Cannot Reliably Substitute for 1-Boc-6-cyanoindole


Direct procurement of the unprotected 6-cyanoindole (CAS 15861-36-6) is unsuitable for sequences requiring N-protection, as in situ protection introduces variable yield and purity outcomes that complicate reaction optimization . Alternative N-protecting strategies (e.g., tosyl, phenylsulfonyl) impose harsher deprotection conditions that are incompatible with acid-sensitive cyano or downstream functionality [1]. Furthermore, the electronic influence of the N-Boc group on the indole ring—through resonance withdrawal—alters regioselectivity in electrophilic substitutions relative to N-alkyl or N-H analogs, rendering simple substitution without reaction re-validation unreliable . The quantitative evidence below substantiates why 1-Boc-6-cyanoindole is the rational procurement choice over its closest alternatives.

Quantitative Differentiation Evidence for 1-Boc-6-cyanoindole (889676-34-0) Against In-Class Comparators


Certified HPLC Purity of ≥98% Enables Direct Use in High-Fidelity Syntheses Without Additional Purification

Commercially supplied 1-Boc-6-cyanoindole is certified with a minimum HPLC purity of 98% and moisture content ≤0.5%, as specified by Capot Chemical [1]. In contrast, the unprotected precursor 6-cyanoindole is typically offered at >98.0% GC purity by TCI ; however, this does not account for the additional yield loss and purity reduction incurred during a user-performed Boc protection step, which is required if the N-protected scaffold is needed .

Medicinal Chemistry Organic Synthesis Quality Control

Validated Physical Constants (Melting Point 124-126°C) Provide Identity Confirmation and Purity Assessment

1-Boc-6-cyanoindole exhibits a sharp melting point range of 124-126°C , which serves as a rapid identity and purity check. In contrast, the unprotected 6-cyanoindole melts at 126-128°C , and the 2-boronic acid analog (CAS 913835-67-3) melts at 219-221°C . The intermediate melting point of the target compound, distinct from both its precursor and the boronic acid derivative, facilitates unambiguous receipt verification and detection of gross contamination during storage.

Analytical Chemistry Quality Assurance Compound Characterization

Orthogonal Boc Protection Enables Selective N-1 Deprotection Under Mild Acidic Conditions Without Cyano Group Compromise

The N-Boc group on 1-Boc-6-cyanoindole is cleaved under mild acidic conditions (e.g., TFA in DCM, 0°C to rt) that do not hydrolyze the C-6 cyano group . In contrast, N-phenylsulfonyl (PhSO2) protection—a common alternative for indoles—requires strongly basic or reductive conditions (e.g., NaOH/MeOH reflux or Mg/MeOH) for removal, which are incompatible with the base-sensitive cyano functionality [1]. This orthogonal stability permits sequential deprotection and further functionalization without nitrile hydration or reduction.

Protecting Group Strategy Reaction Selectivity Synthetic Methodology

Scalable Supply (Up to 10 kg) with Analytical Documentation Supports Pilot to Pre-Clinical Material Progression

Vendors such as Capot Chemical explicitly list production scale availability up to 10 kg for 1-Boc-6-cyanoindole [1]. In contrast, the 2-boronic acid derivative (CAS 913835-67-3) is typically offered in 250 mg to 1 g quantities , reflecting its more specialized and scale-limited utility. The availability of 1-Boc-6-cyanoindole in multi-kilogram quantities, accompanied by 1H-NMR, HPLC, and MS documentation [2], ensures material consistency from discovery to early development without the need for re-sourcing or method re-validation.

Process Chemistry Supply Chain Scale-up

Optimal Research and Procurement Scenarios for 1-Boc-6-cyanoindole Based on Verified Differential Evidence


Dopamine D₄ Receptor Ligand Synthesis via Solid-Phase Chemistry

Derivatives of 6-cyanoindole have demonstrated high-affinity (Ki = 0.52–1.0 nM) and extraordinary selectivity (>8600-fold) for the dopamine D₄ receptor [1]. 1-Boc-6-cyanoindole is the ideal starting material for constructing such libraries on solid support, as the N-Boc group enables traceless linking strategies (e.g., via diethoxymethyl protection) while the 6-cyano group can be subsequently converted to amines or other pharmacophores after cleavage. Procurement of the pre-protected building block ensures batch-to-batch consistency in these multi-step, parallel syntheses .

Electropolymerization Precursor for High-Performance Supercapacitor Materials

Poly(6-cyanoindole) (P6CIn) has been electrosynthesized and exhibits a nanofiber morphology distinct from unsubstituted polyindole, contributing to improved supercapacitor performance [1]. While direct polymerization of 6-cyanoindole is possible, the N-Boc protected form 1-Boc-6-cyanoindole offers a critical advantage: the Boc group can be cleaved in situ or post-polymerization to tune the polymer's electronic properties and solubility . This controlled deprotection is not feasible with alternative N-protecting groups that require harsh conditions incompatible with the polymer backbone .

Multi-Step Synthesis of Indole-Based Kinase Inhibitors or PROTACs

The orthogonal protection of 1-Boc-6-cyanoindole is essential for constructing complex, functionalized indole cores found in kinase inhibitors and PROTACs. The Boc group shields the N-1 position during C-2 lithiation/functionalization or C-3 halogenation, while the 6-cyano group acts as a masked amine for late-stage diversification [1]. The documented ≥98% HPLC purity and availability at up to 10 kg scale support progression from milligram-scale medicinal chemistry optimization to gram-scale in vivo studies without changing synthetic route or material source.

Crystallography and Solid-State Studies of N-Protected Indoles

The crystal structure of a closely related N-Boc indole derivative has been solved by single-crystal X-ray diffraction, revealing near-planarity of the indole system (torsion angle -179°) and intermolecular interactions dominated by van der Waals forces [1]. 1-Boc-6-cyanoindole, with its well-defined melting point of 124-126°C , is an excellent candidate for systematic solid-state studies examining the influence of the 6-cyano substituent on crystal packing and stability relative to other N-Boc indoles. Such studies are critical for predicting and optimizing solid-form properties in drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-6-cyanoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.